An In-depth Technical Guide to the Physicochemical Properties of Cyclopentyl[2-(methylsulfanyl)phenyl]methanone
An In-depth Technical Guide to the Physicochemical Properties of Cyclopentyl[2-(methylsulfanyl)phenyl]methanone
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the critical physicochemical properties of the novel compound, cyclopentyl[2-(methylsulfanyl)phenyl]methanone. In the absence of extensive empirical data for this specific molecule, this document employs a predictive approach, leveraging data from the close structural analog, cyclopentylphenylmethanone. We will explore the anticipated electronic and steric influences of the ortho-methylsulfanyl group and detail robust, field-proven experimental protocols for the precise determination of key drug-like properties, including lipophilicity (LogP), ionization constant (pKa), and aqueous solubility. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to characterize this and similar molecules, thereby facilitating informed decision-making in medicinal chemistry and pharmaceutical development.
Introduction: A Predictive and Methodological Approach
Cyclopentyl[2-(methylsulfanyl)phenyl]methanone is a compound of interest with potential applications in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. As of the writing of this guide, direct experimental data for this specific molecule is not widely available in the public domain. Therefore, this guide adopts a dual-pronged strategy:
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Predictive Analysis: We will utilize cyclopentylphenylmethanone as a structural analog to establish a baseline for key physicochemical parameters. We will then discuss the expected modulatory effects of the ortho-methylsulfanyl substituent on the phenyl ring, considering its electronic and steric characteristics.
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Methodological Empowerment: This guide provides detailed, step-by-step experimental protocols for determining the essential physicochemical properties of novel compounds. These methodologies are designed to be self-validating and are grounded in established principles of pharmaceutical science.
By combining predictive insights with practical experimental guidance, this document serves as a comprehensive resource for the characterization of cyclopentyl[2-(methylsulfanyl)phenyl]methanone and other novel chemical entities.
Structural Analysis and the Influence of the ortho-Methylsulfanyl Group
The core structure of the target molecule consists of a cyclopentyl ring and a phenyl ring linked by a ketone. The key feature distinguishing it from its well-characterized analog, cyclopentylphenylmethanone, is the presence of a methylsulfanyl (-SCH₃) group at the ortho position of the phenyl ring.
Table 1: Structural Comparison of Cyclopentyl[2-(methylsulfanyl)phenyl]methanone and Cyclopentylphenylmethanone
| Feature | Cyclopentyl[2-(methylsulfanyl)phenyl]methanone | Cyclopentylphenylmethanone |
| Chemical Structure | ||
| Molecular Formula | C₁₃H₁₆OS | C₁₂H₁₄O |
| Molecular Weight | 220.33 g/mol (Predicted) | 174.24 g/mol [1][2] |
| Key Substituent | ortho-Methylsulfanyl (-SCH₃) | None |
The introduction of the ortho-methylsulfanyl group is expected to have a significant impact on the molecule's physicochemical properties due to:
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Electronic Effects: The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, while also exhibiting inductive electron-withdrawing effects. The interplay of these effects will influence the electron density of the aromatic ring and the carbonyl group.
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Steric Effects: The presence of the -SCH₃ group in the ortho position introduces steric hindrance, which can affect the conformation of the molecule, particularly the rotation of the phenyl ring relative to the carbonyl group. This can, in turn, influence intermolecular interactions.[3][4][5]
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Lipophilicity: The methylsulfanyl group is generally considered to be lipophilic, which is expected to increase the overall lipophilicity of the molecule.
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Hydrogen Bonding: While the methylsulfanyl group itself is not a strong hydrogen bond donor or acceptor, its presence can influence the hydrogen-bonding potential of the carbonyl group.
Physicochemical Properties: Predictions and Experimental Determination
This section will discuss the key physicochemical properties of cyclopentyl[2-(methylsulfanyl)phenyl]methanone, providing predicted values based on its analog and detailing the experimental protocols for their determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME).[6][7] An optimal LogP value, typically between 1 and 5, is often sought for orally bioavailable drugs.[1]
Table 2: Physicochemical Properties of Cyclopentylphenylmethanone (Analog)
| Property | Value | Source |
| Boiling Point | 136-140 °C at 16 mmHg | |
| LogP | 3.06 | |
| Solubility | Soluble in Chloroform, slightly soluble in Methanol.[7][8] | [7][8] |
| Appearance | Pale yellow oil | [8] |
Prediction for Cyclopentyl[2-(methylsulfanyl)phenyl]methanone:
The methylsulfanyl group is known to be lipophilic. Therefore, it is predicted that the LogP of cyclopentyl[2-(methylsulfanyl)phenyl]methanone will be higher than that of its analog (LogP > 3.06). The ortho position of the substituent may also lead to intramolecular interactions that could further influence its partitioning behavior.
Experimental Protocol for LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.[1]
Methodology:
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Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD determination).
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Compound Dissolution: Accurately weigh a small amount of cyclopentyl[2-(methylsulfanyl)phenyl]methanone and dissolve it in the n-octanol phase.
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Partitioning: Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel.
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Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Allow the two phases to separate completely.
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Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Diagram 1: Experimental Workflow for LogP Determination
Caption: Logical flow for determining pKa via potentiometric titration.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poorly soluble compounds often exhibit low and variable absorption.
Prediction for Cyclopentyl[2-(methylsulfanyl)phenyl]methanone:
Given the predicted high LogP, it is anticipated that cyclopentyl[2-(methylsulfanyl)phenyl]methanone will have low aqueous solubility. The parent analog, cyclopentylphenylmethanone, is not readily soluble in water. The addition of the lipophilic methylsulfanyl group is likely to further decrease its solubility in aqueous media.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility. [9] Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.
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Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Sample Collection and Preparation: At the end of the equilibration period, withdraw a sample from each vial and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
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Concentration Analysis: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
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Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Spectroscopic Characterization
While a full spectroscopic analysis of cyclopentyl[2-(methylsulfanyl)phenyl]methanone is beyond the scope of this guide, it is essential for confirming the identity and purity of the synthesized compound. Key techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
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Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the carbonyl group.
For the analog, cyclopentylphenylmethanone, extensive spectral data is available in public databases such as PubChem and the NIST WebBook. [1][6][10]This data can serve as a valuable reference for interpreting the spectra of the target molecule.
Conclusion
This technical guide has provided a comprehensive framework for the physicochemical characterization of cyclopentyl[2-(methylsulfanyl)phenyl]methanone. By leveraging predictive analysis based on a close structural analog and detailing robust experimental protocols, researchers and drug development professionals are well-equipped to determine the critical properties of this novel compound. The methodologies outlined herein for LogP, pKa, and solubility are fundamental to the drug discovery process and will enable a thorough understanding of the molecule's potential as a therapeutic agent. The successful application of these principles will facilitate the rational design and development of new and effective medicines.
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